Fmoc-Aspartic Acid Beta-Benzyl Ester, commonly referred to as Fmoc-Asp(OBzl)-OH, is a derivative of aspartic acid that features a fluorene-based protecting group. Its chemical formula is C26H23NO6, and it has a molecular weight of 445.46 g/mol. The compound is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where it serves as an important building block for constructing peptides with specific sequences and functionalities. The bulky benzyl ester group (OBzl) is advantageous for minimizing aspartimide formation, a common side reaction that can occur during the synthesis of aspartic acid-containing peptides .
In the context of peptide synthesis, Fmoc-Asp(OBzl)-OH undergoes several key reactions:
The synthesis of Fmoc-Asp(OBzl)-OH generally involves the following steps:
Fmoc-Asp(OBzl)-OH finds extensive applications in:
Interaction studies involving Fmoc-Asp(OBzl)-OH typically focus on its role in peptide interactions with proteins or receptors. Research has shown that the structural properties imparted by the benzyl ester group can influence binding affinities and specificity in biological systems. These studies are crucial for understanding how modifications to peptide sequences affect their biological functions and potential therapeutic uses .
Several compounds share structural similarities with Fmoc-Asp(OBzl)-OH, including:
Compound Name | CAS Number | Key Features |
---|---|---|
Fmoc-Aspartic Acid | 86060-83-5 | Lacks benzyl protection; more prone to aspartimide formation. |
Fmoc-Asp(OtBu) | 86060-84-6 | Uses t-butyl protection; less bulky than OBzl. |
Fmoc-Glu(OtBu) | 86060-85-7 | Similar structure but based on glutamic acid instead of aspartic acid. |
Fmoc-Glycine | 86060-86-8 | Simpler structure; lacks side chain complexity. |
The uniqueness of Fmoc-Asp(OBzl)-OH lies in its bulky benzyl ester protecting group, which provides superior protection against undesired side reactions during peptide synthesis compared to other protecting groups such as t-butyl or methoxycarbonyl . This characteristic makes it particularly valuable for synthesizing complex peptides where maintaining integrity during synthesis is crucial.
Fluorenylmethyloxycarbonyl-L-aspartic acid 4-benzyl ester exists under multiple systematic and common names that reflect its complex molecular architecture and functional applications. The compound's primary nomenclature designation follows International Union of Pure and Applied Chemistry conventions as (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid. This systematic name precisely describes the stereochemical configuration and functional group arrangement within the molecule.
Fluorenylmethyloxycarbonyl-Aspartic Acid-4-Benzyl Ester-Hydroxyl represents a protected amino acid derivative with the molecular formula C26H23NO6 and a molecular weight of 445.46 grams per mole [1] [2]. The compound features a complex molecular architecture incorporating two distinct protecting groups strategically positioned to facilitate selective chemical transformations during peptide synthesis protocols [3].
The fluorenylmethyloxycarbonyl protecting group exhibits a characteristic tricyclic aromatic system consisting of two benzene rings fused to a central five-membered ring [9] [10]. This protecting group demonstrates exceptional stability under acidic conditions while remaining susceptible to base-catalyzed cleavage, particularly when exposed to piperidine in dimethylformamide solutions [11]. The fluorenylmethyloxycarbonyl moiety connects to the alpha-amino group through a carbamate linkage, effectively masking the nucleophilic properties of the nitrogen atom [14] [15]. The rigid planar structure of the fluorenyl system contributes significantly to the compound's overall molecular geometry and influences its crystallization behavior [9].
The benzyl ester protecting group occupies the beta-carboxyl position of the aspartic acid backbone, forming a stable ester bond that resists acidic hydrolysis conditions [12] [38]. This protecting group demonstrates orthogonal reactivity compared to the fluorenylmethyloxycarbonyl group, allowing for selective deprotection strategies during multi-step synthetic sequences . The benzyl group can be removed through catalytic hydrogenolysis using palladium on carbon under hydrogen atmosphere, yielding toluene as the primary byproduct [38]. The aromatic character of the benzyl moiety contributes to the compound's lipophilic properties and influences its solubility characteristics in organic solvents [12].
The compound maintains the L-configuration at the alpha-carbon center, exhibiting an optical rotation of [α]20/D = −20.0±2° when measured at a concentration of 1% in dimethylformamide [1] [5]. The stereochemical integrity remains preserved throughout standard synthetic manipulations, with minimal racemization observed under controlled reaction conditions [25]. The presence of both protecting groups creates a sterically hindered environment around the alpha-carbon, further stabilizing the chiral center against epimerization [22]. Nuclear magnetic resonance studies confirm the retention of stereochemical purity, with characteristic coupling patterns consistent with the L-amino acid configuration [19].
Property | Value | Source |
---|---|---|
Melting Point | 120-130°C | [1] [4] [17] |
Thermal Stability | Stable up to melting point | [1] |
Decomposition Temperature | >130°C | [4] |
The compound exhibits a well-defined melting point range of 120-130°C, indicating good crystalline purity and structural integrity [1] [4] [17]. Thermal analysis reveals stable behavior below the melting point, with no significant decomposition observed under normal storage conditions . The relatively high melting point reflects the presence of strong intermolecular interactions, including hydrogen bonding networks and aromatic stacking interactions between fluorenyl groups .
Solvent System | Solubility | Temperature | Source |
---|---|---|---|
Dimethylformamide | Highly soluble | Room temperature | [7] [21] |
Water | Soluble | Room temperature | [21] [24] |
1% Acetic acid | Soluble | Room temperature | [21] [24] |
Dichloromethane | Soluble | Room temperature | |
Tetrahydrofuran | Soluble | Room temperature | |
Methanol | Moderately soluble | Room temperature | [5] |
The compound demonstrates excellent solubility in polar aprotic solvents, particularly dimethylformamide, which serves as the preferred medium for peptide coupling reactions [7] [21]. Aqueous solubility is enhanced in the presence of mild acids such as acetic acid, facilitating purification procedures [21] [24]. The dual protecting groups contribute to the compound's amphiphilic character, enabling dissolution in both polar and moderately nonpolar organic solvents .
Technique | Key Features | Chemical Shifts/Values | Source |
---|---|---|---|
1H Nuclear Magnetic Resonance | Fluorenylmethyloxycarbonyl aromatics | 7.83-7.18 ppm | [19] |
1H Nuclear Magnetic Resonance | Benzyl aromatics | 7.33-7.19 ppm | [19] |
Mass Spectrometry | Molecular ion | m/z 446 [M+H]+ | [19] |
Ultraviolet-Visible | Fluorenylmethyloxycarbonyl absorption | 289, 301 nm | [34] |
Infrared | Carbamate carbonyl stretch | ~1720 cm⁻¹ | [19] |
Infrared | Ester carbonyl stretch | ~1735 cm⁻¹ | [19] |
Nuclear magnetic resonance spectroscopy reveals characteristic signal patterns consistent with the proposed molecular structure [19]. The fluorenylmethyloxycarbonyl aromatic protons appear as complex multipiples between 7.83-7.18 parts per million, while benzyl aromatic signals are observed at 7.33-7.19 parts per million [19]. Mass spectrometric analysis confirms the molecular weight through observation of the protonated molecular ion at mass-to-charge ratio 446 [19]. Ultraviolet-visible spectroscopy demonstrates strong absorption bands at 289 and 301 nanometers, characteristic of the fluorenylmethyloxycarbonyl chromophore [34].
Condition | Stability Assessment | Duration | Source |
---|---|---|---|
Storage at -20°C (desiccated) | Stable | >3 years | [24] |
Dimethylformamide solution at -80°C | Stable | ≤6 months | [21] [24] |
Dimethylformamide solution at -20°C | Stable | ≤1 month | [21] [24] |
Acidic conditions (pH <4) | Stable | Extended periods | |
Basic conditions (20% piperidine) | Rapid cleavage | Minutes | [22] [25] |
Moisture exposure | Gradual hydrolysis | Variable | [21] |
The compound demonstrates exceptional stability when stored as a desiccated solid at -20°C, maintaining chemical integrity for periods exceeding three years [24]. Solution stability varies significantly with temperature and solvent composition, with dimethylformamide solutions remaining stable for up to six months when stored at -80°C [21] [24]. Base-labile behavior is observed upon exposure to piperidine solutions, resulting in rapid fluorenylmethyloxycarbonyl group cleavage within minutes [22] [25]. Acidic conditions provide excellent stability for both protecting groups, making the compound suitable for acid-catalyzed transformations .
The topological polar surface area represents a critical molecular descriptor for predicting biological membrane permeability and drug-like properties [26] [27]. For compounds containing fluorenylmethyloxycarbonyl and benzyl ester protecting groups, the topological polar surface area calculation incorporates contributions from oxygen and nitrogen atoms within the molecular framework [30]. The carbamate functionality contributes approximately 29 square angstroms to the total polar surface area, while the ester group adds an additional 26 square angstroms [27] [30]. The relatively high polar surface area value suggests limited membrane permeability, consistent with the compound's intended use as a synthetic intermediate rather than a bioactive molecule [26].
The octanol-water partition coefficient serves as a fundamental measure of molecular lipophilicity, reflecting the compound's affinity for lipophilic versus hydrophilic environments [28]. The presence of the fluorenylmethyloxycarbonyl group significantly increases the lipophilic character due to its extensive aromatic system [28]. Conversely, the carboxyl and carbamate functionalities contribute hydrophilic character, resulting in an intermediate partition coefficient value [28]. The benzyl ester moiety further enhances lipophilicity through its aromatic contribution while simultaneously reducing the overall polarity compared to the free carboxylic acid [28].
Irritant